molecular formula C10H12N2O B8600822 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine

5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No.: B8600822
M. Wt: 176.21 g/mol
InChI Key: OVHZBGRLQUSBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-3,7H,4-6H2,(H2,11,12)

InChI Key

OVHZBGRLQUSBNX-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

174 mg of 5-(3,6-dihydro-2H-pyran-4-yl)-2-nitropyridine are hydrogenated using 100 mg of 5% Pd/C and hydrogen in 10 ml of tetrahydrofuran. The mixture is filtered off and evaporated in a rotary evaporator, giving 138 mg of 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-ylamine crude product, which is reacted further above purification.
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.220 g of 5-iodopyridin-2-amine (1.0 mmol), 0.315 g of 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.50 mmol), 0.116 g of tetrakis(triphenylphosphine)palladium(0) (0.100 mmol) and 2.25 ml of a 2M sodium carbonate solution (4.50 mmol) were dissolved/suspended in 8.6 ml of DMF in a microwave vessel, flushed with vacuum/argon, and subsequently heated in the microwave for 20 min at 120° C. HPLC/MSD indicated almost complete formation of the desired product. The solvent was evaporated under reduced pressure, 2M HCl was added to the residue and the mixture extracted three times with DCM. To the acidic water phase 2M NaOH was added up to pH 9 and the mixture was extracted three times with ethyl acetate. The combined ethyl acetate solutions were washed once with brine, dried over sodium sulfate and the solvent removed under reduced pressure. 195 mg of the desired product were obtained as yellow powder (yield: quant.). The quite pure raw material (about 90%) was used without further purification in the next step.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.